Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCZXDNMLFMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187979 | |
| Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158144-80-0 | |
| Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158144-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-formyl-4-phenyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate and formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-4-phenylpiperidine-1-carboxylate.
Reduction: Tert-butyl 4-hydroxymethyl-4-phenylpiperidine-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Data Tables
Table 1: Spectral Data Comparison
Biological Activity
Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate (TBFPPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBFPPC is characterized by the molecular formula C17H23NO3 and features a piperidine ring substituted with a tert-butyl group and a formyl group. Its structure plays a crucial role in its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 287.37 g/mol |
| Chemical Formula | C17H23NO3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of TBFPPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The formyl group can participate in biochemical reactions, while the piperidine ring contributes to the compound's structural stability and modulates its overall activity. Preliminary studies suggest that TBFPPC may act as an enzyme inhibitor or receptor ligand, influencing signaling pathways involved in inflammation and cellular responses.
Anticancer Potential
TBFPPC has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that TBFPPC and its derivatives showed significant cytotoxicity against human cancer cell lines, suggesting their potential use in cancer therapy .
Inflammatory Response Modulation
In vitro studies have shown that TBFPPC can modulate inflammatory responses. It has been reported to inhibit the release of pro-inflammatory cytokines such as IL-6 in stimulated macrophages. This effect is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions .
Case Studies
-
Cytotoxicity Against Cancer Cells
- A study evaluated the cytotoxic effects of TBFPPC on various cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.
-
Inflammation Studies
- In an experimental model using LPS-stimulated macrophages, TBFPPC significantly reduced IL-6 levels compared to control groups. The compound was administered at concentrations of 10 µM and 50 µM, showing a notable decrease in cytokine production.
Summary of In Vitro Studies
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Dose-dependent inhibition of cancer cells |
| Cytokine Release | Significant reduction in IL-6 production |
| Mechanism of Action | Inhibition of specific enzymes/receptors |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl 4-formyl-4-phenylpiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of a piperidine core. Key steps include Boc protection (using tert-butyl chloroformate under basic conditions), formylation at the 4-position (via Vilsmeier-Haack or Duff reactions), and coupling with a phenyl group. Solvent selection (e.g., THF, DMF) and temperature control (0–60°C) are critical for optimizing yield. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of the tert-butyl group (δ ~1.4 ppm for CH3), formyl proton (δ ~9.8 ppm), and aromatic protons (δ ~7.2–7.5 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C17H21NO3: 287.15).
- IR Spectroscopy : Identifies carbonyl stretches (Boc group: ~1680 cm⁻¹; formyl: ~1720 cm⁻¹).
- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C/H/N ratios .
Q. What safety precautions are required during experimental handling?
- Methodological Answer : Use nitrile gloves, safety goggles, and a fume hood. Avoid inhalation/contact; in case of exposure, rinse eyes/skin with water for 15 minutes. Store in amber glass bottles at room temperature, away from oxidizers. Refer to SDS guidelines for spill management (e.g., absorb with inert material, dispose as hazardous waste) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural analysis?
- Methodological Answer : Use SHELXL for refinement, ensuring data completeness (>95%) and low R-factor (<5%). Address twinning or disorder via PLATON analysis. Cross-validate with computational models (DFT-optimized geometries) and visualize anisotropic displacement parameters using WinGX/ORTEP. Discrepancies in bond lengths/angles may require additional data collection (e.g., low-temperature crystallography) .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)2, PdCl2(dppf), or XPhos ligands for coupling efficiency.
- Solvent/Base Optimization : Use DMF or toluene with K2CO3/NaOtBu for deprotonation.
- Kinetic Monitoring : Track reaction progress via TLC or in situ IR.
- Post-Reaction Workup : Purify via flash chromatography (gradient elution) to isolate coupled products .
Q. How to design experiments to analyze its potential as a pharmacophore in drug discovery?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, GPCRs).
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination).
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (LC-MS quantification).
- SAR Analysis : Modify substituents (e.g., fluorination at the phenyl ring) to correlate structure with activity .
Q. What experimental approaches address discrepancies in reported synthetic yields?
- Methodological Answer : Replicate procedures under inert atmosphere (N2/Ar) to exclude moisture/oxygen interference. Compare alternative formylation methods (e.g., using POCl3/DMF vs. TFA/anhydrous conditions). Analyze impurities via HPLC-MS; residual starting materials may require longer reaction times or higher catalyst loading .
Data Analysis and Validation
Q. How to validate purity and stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Mass Balance Analysis : Compare initial vs. post-storage purity; detect hydrolyzed products (e.g., free piperidine via ninhydrin test).
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation by NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
